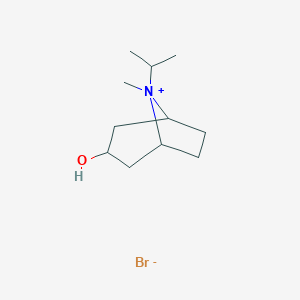

N-Isopropyltropinium

Description

Historical Development and Early Investigations of Tropane (B1204802) Alkaloids in Academic Research

The study of tropane alkaloids (TAs) possesses a rich history, deeply intertwined with the discovery and utilization of medicinal plants. These naturally occurring compounds, primarily found in plants of the Solanaceae family, are characterized by a distinctive bicyclic tropane ring system, an 8-azabicyclo[3.2.1]octane structure bohrium.comnih.govmdpi.comoup.com. Early academic interest in TAs surged in the 19th century with the isolation and structural elucidation of compounds such as atropine (B194438) and hyoscyamine (B1674123) from plants like Atropa belladonna and Hyoscyamus niger nih.govmdpi.com. These alkaloids, along with scopolamine (B1681570) and cocaine, have been recognized for centuries for their diverse pharmacological effects, ranging from medicinal applications as anticholinergics and anesthetics to their more notorious roles as poisons and hallucinogens bohrium.comnih.govoup.comnih.govjocpr.com.

The tropane ring system itself became a significant target for organic chemists, with landmark achievements such as Robinson's biomimetic synthesis of tropinone (B130398) in 1903 nih.govresearchgate.net. Over the decades, research has expanded to include the intricate biosynthesis pathways of these complex molecules, with significant progress made recently in fully clarifying the routes for hyoscyamine and scopolamine production in plants nih.govtechnologynetworks.com. In contrast, compounds like calystegines, a more recently identified group of polyhydroxylated nortropane alkaloids, have garnered less attention due to their limited psychoactive effects and inability to readily cross the blood-brain barrier bohrium.commdpi.comnih.gov.

N-Isopropyltropinium within the Context of Metabolite Research in Pharmacological Studies

This compound belongs to the class of tropinium salts, distinguished by the presence of an isopropyl group attached to the nitrogen atom of the tropine (B42219) moiety ontosight.ai. Its chemical identity is often associated with CAS number 58005-18-8 sigmaaldrich.comchemicalbook.comsmolecule.com. While direct studies identifying this compound as a primary metabolite of a specific drug are not extensively detailed in the available literature, its significance emerges in its relationship with established pharmaceuticals.

Specifically, this compound is recognized as a related compound or impurity associated with Ipratropium (B1672105) Bromide sigmaaldrich.comchemicalbook.comsigmaaldrich.comchemicalbook.com. Ipratropium Bromide is a widely used anticholinergic bronchodilator employed in the management of respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma chemicalbook.com. The presence of this compound in the context of Ipratropium Bromide suggests its potential formation through degradation pathways or as a synthetic byproduct during the production or analysis of ipratropium. Furthermore, tropinium salts, as a class, have been investigated for their potential as muscarinic receptor antagonists, a mechanism relevant to cholinergic system modulation and the treatment of various physiological dysfunctions ontosight.ai.

Contemporary Research Significance and Unaddressed Inquiries in this compound Studies

In contemporary research, this compound's significance is primarily linked to its role in pharmaceutical quality control and the broader understanding of tropinium-based pharmacology. As an identified impurity or related compound of Ipratropium Bromide, its accurate detection and quantification are crucial for ensuring the purity and safety of pharmaceutical products sigmaaldrich.comchemicalbook.comsigmaaldrich.comchemicalbook.com. This necessitates the development and application of sophisticated analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are increasingly employed for the annotation, classification, and monitoring of tropane alkaloids and related compounds jove.com.

The general pharmacological potential of tropinium salts, including this compound, as muscarinic receptor antagonists contributes to ongoing research into agents that modulate the cholinergic system. Such investigations aim to identify compounds with specific affinities for different muscarinic receptor subtypes, potentially leading to novel therapeutic strategies for a range of conditions ontosight.ai.

Despite these contributions, several areas remain for further exploration. Direct in vivo studies definitively characterizing this compound as a metabolite of specific therapeutic agents are not prominently featured in the current literature, its primary association being with pharmaceutical impurities. Furthermore, a comprehensive pharmacological profile of this compound itself, independent of its impurity status or the general activity of tropinium salts, would provide deeper insights into its specific biological interactions and potential applications. Consequently, while its role in quality control and its structural class provide current relevance, dedicated research focusing solely on this compound as a primary subject of investigation represents an avenue for future inquiry.

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

58005-18-8 |

|---|---|

Formule moléculaire |

C11H22BrNO |

Poids moléculaire |

264.20 g/mol |

Nom IUPAC |

(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide |

InChI |

InChI=1S/C11H22NO.BrH/c1-8(2)12(3)9-4-5-10(12)7-11(13)6-9;/h8-11,13H,4-7H2,1-3H3;1H/q+1;/p-1/t9-,10+,11?,12?; |

Clé InChI |

YKNOMJKDKYEKDF-QZIWBCHOSA-M |

SMILES |

CC(C)[N+]1(C2CCC1CC(C2)O)C.[Br-] |

SMILES isomérique |

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)O)C.[Br-] |

SMILES canonique |

CC(C)[N+]1(C2CCC1CC(C2)O)C.[Br-] |

Apparence |

White powder |

melting_point |

292 °C |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

N-isopropyltropinium N-isopropyltropinium bromide N-isopropyltropinium chloride, ((endo,syn)-(+-))-isome |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Academic Research

Established Synthetic Routes for Tropane (B1204802) Alkaloid Scaffolds in Research Environments

The 8-azabicyclo[3.2.1]octane core, the defining feature of tropane alkaloids, has been a target for organic chemists for over a century. nih.gov Research environments have seen the evolution of synthetic strategies from classical methods to more advanced and efficient protocols.

Chemical Synthesis of N-Isopropyltropinium and Related Analogs for Research Purposes

The primary and most established route for the synthesis of this compound (also known as N-isopropylnoratropine) in a research setting begins with the naturally occurring tropane alkaloid, atropine (B194438). rsc.orgresearchgate.net The synthesis is a two-step process involving N-demethylation followed by N-alkylation.

Step 1: N-Demethylation of Atropine The initial step is the removal of the N-methyl group from atropine to produce the crucial intermediate, noratropine (B1679849). rsc.org This transformation is a key process for creating a variety of semi-synthetic tropane derivatives. nih.gov Several methods have been developed for this N-demethylation, including:

Classical Chemical Methods: These often involve reagents like phosgene (B1210022) or chloroformates. google.com

Catalytic Methods: Iron-based catalysts, such as the FeIII-TAML (tetraamido macrocyclic ligand) complex, have been used with hydrogen peroxide for oxidative N-demethylation. researchgate.net

Step 2: N-Isopropylation of Noratropine Once noratropine is obtained, it is alkylated to introduce the isopropyl group. This is typically achieved by reacting noratropine with an isopropyl halide, such as isopropyl bromide, to yield N-isopropylnoratropine. rsc.orgresearchgate.net This product is the free base form of this compound. The direct alkylation of atropine is generally avoided as it can lead to a mixture of isomers, whereas the sequential demethylation-alkylation route provides better control over the final product's stereochemistry. researchgate.net

An alternative, though less common, approach involves building the tropane scaffold from the ground up using methods like the Robinson tropinone (B130398) synthesis, but incorporating isopropylamine (B41738) in the initial condensation to form N-isopropylnortropinone. This intermediate would then be reduced and esterified to yield the final product. researchgate.net

Investigation of Synthetic Pathway Efficiency and Yield Optimization

Optimizing the synthesis of tropane alkaloids is crucial for both academic research and potential industrial application. Research has focused on improving the efficiency and yield of the key N-demethylation step.

Electrochemical methods have emerged as a highly efficient and selective alternative for the N-demethylation of atropine. rsc.org These methods can produce noratropine in good to high yields and with high purity, often without the need for chromatographic purification. rsc.org This is particularly advantageous for gram-scale synthesis in a research lab, allowing for the direct use of the noratropine product in the subsequent N-isopropylation step. rsc.org

The optimization of reaction conditions, such as solvent systems, electrode materials, and current density, has been a key area of investigation to maximize the yield and minimize by-products. For instance, using a simple homemade electrochemical batch cell with a porous glassy carbon electrode in a mixture of ethanol (B145695) and water has proven effective. rsc.org

| Parameter | Conventional Chemical Method (e.g., FeIII-TAML/H₂O₂) | Electrochemical Method |

| Reagents | Hazardous oxidizing agents (H₂O₂), metal catalysts, toxic solvents (chloroform) researchgate.net | Often avoids hazardous reagents and toxic solvents rsc.org |

| Steps | Can be a one-pot reaction researchgate.net | One-step process rsc.org |

| Purification | May require chromatographic purification researchgate.net | Often yields high-purity product without chromatography rsc.org |

| Scalability | Demonstrable at preparative scales researchgate.net | Demonstrated at gram-scale rsc.org |

| Yield | Good yields reported researchgate.net | Good to high yields reported rsc.org |

Advanced Methodologies for Derivatization and Structural Modification

Derivatization of the this compound scaffold is essential for probing biological activity and developing new compounds with tailored properties.

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

The primary derivatization of this compound involves the quaternization of the tertiary nitrogen atom. This is a critical step in the synthesis of compounds like ipratropium (B1672105) bromide, where N-isopropylnoratropine is quaternized with methyl bromide. rsc.orgresearchgate.net This reaction introduces a permanent positive charge, significantly altering the molecule's pharmacological properties.

For SAR studies, a variety of derivatives can be synthesized by:

Varying the Quaternizing Agent: Instead of methyl bromide, other alkyl, aryl, or functionalized halides can be used to explore the impact of the second N-substituent on activity. The stereochemistry of the quaternary nitrogen is a crucial aspect, as the orientation of the substituents (axial vs. equatorial) can significantly influence biological action. inhn.org

Modification of the Ester Group: The tropic acid ester at the C3 position is another key site for modification. Hydrolysis of the ester followed by re-esterification with different acids can generate a library of analogs. This allows for the investigation of how the size, shape, and electronic properties of the ester side chain affect target binding. acs.org

Modification of the Tropane Ring: While more synthetically challenging, modifications at other positions of the tropane ring, such as C6 or C7, can provide valuable SAR insights. acs.org

SAR studies on related quaternary tropane compounds have shown that the nature and stereochemistry of the N-substituents are critical for receptor affinity and selectivity. inhn.orgnih.gov

Exploration of Novel Chemical Reactions for Tropane Modification

Modern synthetic chemistry offers a toolkit of novel reactions that can be applied to the tropane scaffold for creating diverse derivatives. Recent advances in C-H activation and functionalization provide powerful strategies for modifying the core structure at positions that are traditionally difficult to access. For example, rhodium-catalyzed C-H amination has been used to derivatize natural products at unfunctionalized positions, a strategy that could be applied to the tropane skeleton.

Furthermore, radical-based methods are emerging for N-alkylation. A recently developed protocol uses alkylboronic esters for the N-alkylation of various nitrogen-containing heterocycles, including a deoxy-nortropine derivative. acs.org This method demonstrates excellent regioselectivity and functional group tolerance, offering a new avenue for synthesizing this compound analogs with diverse N-alkyl groups. acs.org Ring-opening reactions of tropinone, followed by functional group manipulation, also provide entry into novel tropane alkaloid intermediates that can be further elaborated. sigmaaldrich.com

Green Chemistry Principles in the Synthesis of N-Heterocyclic Compounds for Research

The application of green chemistry principles is increasingly important in synthetic organic chemistry to reduce environmental impact and improve safety. The synthesis of this compound and other tropane derivatives provides a clear example of this trend.

The electrochemical N-demethylation of atropine is a prime illustration of a green synthetic method. rsc.org It offers several advantages over traditional chemical methods:

Atom Economy: It avoids the use of stoichiometric, often toxic, oxidizing agents.

Safer Solvents: The reaction can be performed in water-alcohol mixtures, avoiding hazardous solvents like chloroform. rsc.org

Energy Efficiency: Reactions often proceed at room temperature. rsc.org

Waste Reduction: It can eliminate the need for metal-based catalysts and chromatographic purification, thereby reducing hazardous waste. rsc.org

These electrochemical methods are not limited to atropine and have been shown to be applicable to a range of tropane alkaloids, making it a general and green strategy for producing valuable nortropane precursors for academic research and pharmaceutical synthesis. rsc.org The development of such environmentally benign protocols is a key goal in modern organic synthesis.

Isotopic Labeling Techniques for Mechanistic and Analytical Research

Isotopic labeling is an invaluable tool in chemical and biochemical research, allowing for the elucidation of reaction mechanisms, the tracking of metabolic pathways, and the quantification of analytes in complex matrices. For this compound, stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) can be incorporated into its structure to facilitate such studies.

The introduction of isotopic labels can be achieved through the use of labeled starting materials in the synthetic pathways described previously.

Deuterium Labeling:

Deuterium-labeled this compound can be synthesized for use in metabolic studies and as an internal standard in quantitative mass spectrometry-based assays. The deuterium atoms can be strategically placed on the N-isopropyl group or on the tropane ring itself.

One common method for introducing a deuterated isopropyl group is to use a deuterated alkylating agent. For instance, the reaction of nortropine (B26686) with deuterated 2-bromopropane (B125204) (e.g., 2-bromopropane-d7) would yield N-(isopropyl-d7)-nortropine. Subsequent quaternization would then produce the desired deuterated this compound salt. The synthesis of deuterated 2-bromopropane can be achieved from commercially available deuterated isopropanol. orgsyn.orgnih.gov

Alternatively, reductive amination of tropinone with acetone-d6 (B32918) in the presence of a reducing agent like sodium cyanoborohydride can be employed to introduce a deuterated isopropyl group. masterorganicchemistry.com

Labeling of the tropane ring can be more complex and may require starting from a labeled precursor. For example, tropinone itself can be labeled with deuterium through exchange reactions under specific conditions, which can then be carried forward in the synthesis. nih.gov

Carbon-13 Labeling:

Carbon-13 labeling is particularly useful for nuclear magnetic resonance (NMR) spectroscopy studies to probe the structure and dynamics of the molecule, and for metabolic flux analysis. Similar to deuterium labeling, ¹³C atoms can be incorporated by using labeled precursors.

For instance, the synthesis could start from ¹³C-labeled tropinone. acs.orgnih.gov The labeled tropinone can then be converted to this compound, carrying the ¹³C label in the bicyclic core. The synthesis of ¹³C-labeled tropinone can be achieved through biosynthetic methods or complex organic synthesis starting from simple ¹³C-labeled building blocks. mdpi.com

To label the N-isopropyl group, ¹³C-labeled acetone (B3395972) or isopropylamine could be used in the reductive amination pathway. The quaternization step could also be performed with a ¹³C-labeled alkylating agent if a different quaternary group is desired.

The choice of labeling strategy depends on the specific research question. For mechanistic studies of the quaternization reaction, a labeled isopropyl halide would be ideal. For metabolic fate studies, labeling the tropane ring or the isopropyl group could provide insights into how the molecule is processed in a biological system.

| Labeling Strategy | Precursor | Labeled Reagent | Labeled Intermediate |

| N-Isopropyl-d7 | Nortropine | 2-Bromopropane-d7 | N-(isopropyl-d7)-nortropine |

| N-Isopropyl-d6 | Tropinone | Acetone-d6 | N-(isopropyl-d6)-nortropinone |

| Tropane ring-¹³C | Labeled Precursors | - | ¹³C-Tropinone |

| N-Isopropyl-¹³C | Tropinone | ¹³C-Acetone | N-(isopropyl-¹³C)-nortropinone |

The synthesis of this compound can be approached through several routes, primarily involving the modification of the nitrogen atom of the tropane core. The strategies generally fall into two main categories: the direct N-alkylation of a secondary amine precursor or a multi-step synthesis starting from simpler building blocks.

One of the most direct methods for synthesizing this compound is the N-alkylation of nortropine . Nortropine, which is atropine with the N-methyl group removed, serves as a key intermediate. The N-demethylation of atropine can be achieved through various methods, including the use of phosgene, ethyl chloroformate, or through oxidative methods. researchgate.netump.edu.plgoogle.comacs.orggoogle.com Once nortropine is obtained, it can be reacted with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, to introduce the N-isopropyl group, yielding N-isopropylnortropine. tandfonline.comgoogle.com Subsequent quaternization of the tertiary amine with an appropriate alkylating agent would lead to the desired this compound salt.

Another versatile and widely used method is reductive amination . This approach typically starts with tropinone, the ketone analogue of tropine (B42219). Tropinone can be reacted with isopropylamine in the presence of a reducing agent to form N-isopropylnortropine. masterorganicchemistry.comtandfonline.comorganicchemistrytutor.comyoutube.com A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which is selective for the reduction of the intermediate iminium ion over the starting ketone. commonorganicchemistry.comwikipedia.org

A more elaborate synthetic pathway, which is used for the industrial production of the related drug ipratropium bromide, involves the Robinson-Willstätter synthesis of the tropane skeleton. tandfonline.comsci-hub.se This biomimetic synthesis involves a Mannich-type reaction between succindialdehyde, a primary amine (in this case, isopropylamine), and a derivative of acetone, such as acetonedicarboxylic acid. tandfonline.com This one-pot reaction assembles the bicyclic tropane core and directly installs the N-isopropyl group, yielding N-isopropylnortropinone. tandfonline.com This intermediate can then be stereoselectively reduced to N-isopropylnortropine.

Chemical Derivatization Strategies

Chemical derivatization is often employed in analytical research to enhance the detectability or separability of an analyte. For a quaternary ammonium (B1175870) compound like this compound, derivatization can be particularly useful for analysis by gas chromatography-mass spectrometry (GC-MS), as these compounds are non-volatile. fao.orgresearchgate.net

One strategy involves the Hofmann elimination or a similar degradation reaction to cleave the quaternary ammonium group and form a volatile tertiary amine, which can then be analyzed by GC-MS. However, this approach leads to the loss of the original molecule's structure.

A more common approach for the analysis of tropane alkaloids by GC is silylation . researchgate.net This involves reacting the hydroxyl group of the tropane ring with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether. researchgate.net While this compound itself does not have a free hydroxyl group (assuming it is derived from tropine), this technique is highly relevant for the analysis of its precursors and potential metabolites.

For determining the absolute configuration of chiral centers within the molecule, chiral derivatization is a powerful technique. Reagents such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl) can be reacted with hydroxyl groups in the precursor molecules to form diastereomeric esters. nih.govacs.orgscience.gov The resulting diastereomers can then be distinguished by NMR spectroscopy or chromatography, allowing for the assignment of the stereochemistry.

For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization can be used to improve ionization efficiency or to introduce a tag for specific detection methods. encyclopedia.pub For instance, reagents that introduce a permanent positive charge can enhance the signal in electrospray ionization mass spectrometry.

| Derivatization Technique | Purpose | Applicable to | Reagent Example |

| Silylation | Increase volatility for GC | Precursors with -OH groups | BSTFA |

| Chiral Derivatization | Determine absolute configuration | Precursors with chiral centers | MTPA-Cl |

| Ionization Enhancement | Improve MS signal | Quaternary ammonium compounds | Charge-tagging reagents |

Advanced Analytical Techniques in N Isopropyltropinium Research

Quantitative Determination Methodologies in Complex Biological Matrices for Research Applications

The accurate quantification of N-Isopropyltropinium in biological samples such as plasma, urine, and tissue homogenates presents a significant analytical challenge due to the complexity of the matrices and the typically low concentrations of the analyte. To overcome these challenges, a multi-step analytical approach is often employed, combining efficient sample preparation with highly selective and sensitive chromatographic and spectrometric techniques.

Ion-pair extraction is a liquid-liquid extraction technique that is particularly useful for the isolation of polar and ionic compounds like this compound from aqueous biological fluids. This method involves the addition of an ion-pairing reagent to the sample, which forms a neutral ion-pair with the charged analyte. This neutral complex exhibits increased hydrophobicity, facilitating its extraction into an immiscible organic solvent.

The development of an ion-pair extraction procedure for this compound would involve the systematic optimization of several key parameters to ensure high recovery and minimal co-extraction of interfering substances. These parameters include:

Choice of Ion-Pairing Reagent: The selection of an appropriate counter-ion is crucial. For the quaternary ammonium (B1175870) cation of this compound, common ion-pairing reagents would include alkyl sulfonates or perchlorates.

pH of the Aqueous Phase: The pH of the biological sample must be carefully controlled to ensure that both the analyte and the ion-pairing reagent are in their ionized forms.

Choice of Organic Solvent: The extracting solvent should have a high affinity for the neutral ion-pair and be immiscible with the aqueous sample matrix. Solvents such as dichloromethane or ethyl acetate are often employed.

Concentration of the Ion-Pairing Reagent: The concentration of the ion-pairing reagent needs to be optimized to ensure complete ion-pair formation without introducing excessive background noise in subsequent analyses.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry and is widely used for the separation and quantification of this compound and its related substances. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for the analysis of tropane (B1204802) alkaloids.

A typical RP-HPLC method for this compound analysis would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and other sample components between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, typically at a wavelength where the tropane alkaloid chromophore exhibits maximum absorbance.

The development of a robust HPLC method requires the optimization of several chromatographic parameters:

Column Chemistry: The choice of stationary phase (e.g., C18, C8) and column dimensions (length, internal diameter, and particle size) significantly impacts the separation efficiency.

Mobile Phase Composition: The ratio of the aqueous buffer to the organic modifier, the pH of the buffer, and the type and concentration of any additives (e.g., trifluoroacetic acid) are critical for achieving the desired retention and peak shape.

Flow Rate and Temperature: These parameters influence the analysis time and the resolution of the separation.

For the quantification of related substances in active pharmaceutical ingredients, HPLC methods are developed to be specific and stability-indicating. Such methods are validated to be sensitive, linear, and precise for the simultaneous detection and quantification of known and unknown impurities and degradants nih.gov.

Table 1: Illustrative HPLC Method Parameters for Tropane Alkaloid Analysis

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

This table is for illustrative purposes and specific conditions would need to be optimized for this compound.

For the analysis of this compound at very low concentrations (trace analysis) and for the identification of its metabolites, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice. This powerful technique offers unparalleled sensitivity and selectivity.

In an LC-MS/MS system, the eluent from the HPLC column is introduced into the ion source of a mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique used for polar compounds like this compound, as it is a soft ionization method that typically produces protonated molecular ions [M+H]+.

The mass spectrometer is operated in tandem (MS/MS) mode, which involves the selection of a specific precursor ion (e.g., the protonated molecular ion of this compound) in the first mass analyzer, its fragmentation in a collision cell, and the analysis of the resulting product ions in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity, as it monitors a specific precursor-to-product ion transition that is unique to the analyte of interest.

LC-MS/MS is also an indispensable tool for metabolite profiling. In these studies, biological samples are analyzed to detect and identify potential metabolites of this compound. The high sensitivity of the mass spectrometer allows for the detection of metabolites present at very low concentrations, while the fragmentation patterns observed in the MS/MS spectra provide valuable structural information that aids in their identification nih.govnih.govlcms.cz. The process often starts with an untargeted LC-MS experiment to acquire full-scan data, followed by statistical analysis to identify molecular ions that are significantly altered. These ions are then subjected to precursor-ion scans to acquire MS/MS data for structural elucidation nih.gov.

Table 2: Example of LC-MS/MS Parameters for the Analysis of Tropane Alkaloids

| Parameter | Condition |

| LC System | UHPLC |

| Column | C18 (100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Linear gradient from 5% to 95% B |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

This table is for illustrative purposes and specific transitions and conditions would need to be determined for this compound.

Stereoselective Analytical Approaches in this compound Research

This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). As stereoisomers can exhibit different pharmacological and toxicological properties, the development of stereoselective analytical methods is crucial for understanding the disposition of the individual isomers in biological systems.

High-performance liquid chromatography is the most widely used technique for the chiral separation of alkaloids pensoft.net. The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP). These stationary phases contain a chiral selector that interacts differently with the enantiomers of the analyte, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for the chiral resolution of a wide range of compounds, including alkaloids pensoft.net.

The development of a stereoselective HPLC method for this compound would involve screening a variety of CSPs and optimizing the mobile phase composition to achieve baseline separation of the stereoisomers. The mobile phase in chiral HPLC often consists of a mixture of a non-polar organic solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).

Methodological Validation and Standardization for Reproducible Research Outcomes

The validation of analytical methods is a mandatory requirement in pharmaceutical analysis to ensure the reliability and reproducibility of the data generated. Method validation is performed in accordance with the guidelines issued by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) amsbiopharma.comikev.orgeuropa.eufda.gov. The key validation parameters that must be evaluated include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components amsbiopharma.com.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range ich.org. Linearity is typically evaluated by analyzing a series of standards at a minimum of five different concentrations ich.org.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity ich.org.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is determined.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision) ikev.org.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy ich.org.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 3: Typical Acceptance Criteria for Analytical Method Validation based on ICH Guidelines

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

| Specificity | No interference at the retention time of the analyte |

These criteria are general and may be adjusted based on the specific application and regulatory requirements.

By adhering to these rigorous validation standards, researchers can ensure that the analytical data generated for this compound is accurate, reliable, and reproducible, thereby providing a solid foundation for further pharmacological and clinical investigations.

Pharmacological Research and Mechanistic Investigations of N Isopropyltropinium

In Vitro Pharmacological Characterization

The foundation of understanding a compound's pharmacological effects lies in its in vitro characterization. This involves a series of experiments designed to determine its interaction with biological targets and its effects on cellular functions.

Receptor Binding and Ligand Interaction Assays

Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the target receptor. By measuring the displacement of the radiolabeled ligand by the test compound (N-Isopropyltropinium), its binding affinity can be quantified.

Given its structural similarity to atropine (B194438) and ipratropium (B1672105), this compound is predicted to interact with muscarinic acetylcholine (B1216132) receptors. Studies to confirm and quantify this interaction would involve competitive binding assays using a radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine, in tissues or cells expressing muscarinic receptors. The resulting data would yield key parameters like the inhibitory constant (Ki), which is a measure of the compound's binding affinity. Currently, specific Ki values for this compound at muscarinic receptors are not documented in the available literature.

The muscarinic receptor family consists of five subtypes (M1 through M5), which are distributed differently throughout the body and mediate distinct physiological effects. To create a selectivity profile for this compound, binding assays would be performed using cell lines individually engineered to express each of the five muscarinic receptor subtypes. By determining the Ki value for each subtype, the selectivity of this compound can be established. For instance, a compound with a significantly lower Ki for the M3 receptor compared to the M2 receptor would be considered M3-selective. Without these experimental data, a receptor subtype selectivity profile for this compound cannot be constructed.

Table 1: Hypothetical Muscarinic Receptor Subtype Selectivity Profile for this compound (Note: The following data is for illustrative purposes only and is not based on experimental results.)

| Receptor Subtype | Binding Affinity (Ki) in nM |

|---|---|

| M1 | Data not available |

| M2 | Data not available |

| M3 | Data not available |

| M4 | Data not available |

| M5 | Data not available |

(This table is intended to show the format of such data; no actual binding affinities for this compound have been publicly reported.)

Cellular Assay Development for Functional Activity Assessment

Beyond binding, it is essential to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator. Cellular assays are developed to measure the functional response of cells to the compound. For muscarinic receptors, which are G-protein coupled receptors, functional assays often measure changes in the concentration of intracellular second messengers, such as calcium ions (Ca²⁺) or cyclic adenosine (B11128) monophosphate (cAMP). For example, activation of the M3 receptor typically leads to an increase in intracellular Ca²⁺. An assay to assess this compound's functional activity at the M3 receptor would involve treating M3-expressing cells with the compound and measuring any subsequent changes in intracellular calcium levels. No such functional data for this compound is currently available.

High-Throughput Screening (HTS) Methodologies for Compound Evaluation

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. HTS assays are typically miniaturized and automated versions of the cellular or biochemical assays described above. A pharmaceutical company or research institution might screen a large chemical library against a specific muscarinic receptor subtype to identify novel antagonists. While HTS is a common practice in drug discovery, there is no public record of this compound being included in or identified from such screening campaigns. The development of a robust HTS assay for a muscarinic receptor target would involve optimizing parameters such as cell density, reagent concentrations, and incubation times to ensure reliability and reproducibility.

In Vitro Models for Mechanistic Elucidation and Target Validation

To further understand a compound's mechanism of action and to validate its biological target, more complex in vitro models are often employed. These can range from primary cell cultures to more sophisticated three-dimensional (3D) organoid or "organ-on-a-chip" systems. For a compound like this compound, which is related to a bronchodilator, an in vitro model of airway smooth muscle contraction could be used. In such a model, the ability of this compound to inhibit contraction induced by a muscarinic agonist would provide evidence of its antagonistic activity at the relevant receptor in a more physiologically relevant context. However, specific studies utilizing such models to investigate the mechanistic details of this compound have not been published.

In Vivo Animal Model Research for Pharmacological Evaluation

In vivo research is indispensable for evaluating the systemic effects, efficacy, and biological interactions of a compound within a complex living organism. biotestfacility.com For this compound, animal models are crucial for investigating its anticholinergic activity, particularly its effects on the respiratory, cardiovascular, and glandular systems.

The selection and design of animal models are critical for obtaining translatable data. For a muscarinic antagonist like this compound, whose close structural analog ipratropium is used for respiratory conditions, relevant animal models often focus on mimicking bronchoconstrictive diseases like asthma and chronic obstructive pulmonary disease (COPD). wikipedia.orgnih.gov

Guinea Pig Models of Bronchoconstriction: The guinea pig is a frequently used model for airway research because its lung physiology, including the presence of M2 and M3 muscarinic receptors, closely resembles that of humans. scireq.com Models are designed to induce bronchoconstriction through various stimuli:

Cholinergic Agonist Challenge: Animals are exposed to aerosols of agents like acetylcholine or methacholine, which directly stimulate muscarinic receptors on airway smooth muscle, causing bronchoconstriction. The ability of this compound to prevent or reverse this effect would be a primary measure of its efficacy.

Vagal Nerve Stimulation: Electrical stimulation of the vagus nerve triggers the release of acetylcholine, inducing a neurally mediated bronchoconstriction. nih.gov This model is particularly useful for studying the compound's effects on both post-junctional receptors on smooth muscle and pre-junctional autoreceptors on nerve endings that regulate acetylcholine release. nih.gov

Canine Models: Dogs have also been used to study the effects of anticholinergic agents on airway function. researchgate.net They can be instrumented to measure detailed respiratory mechanics, and models of airway hyperresponsiveness can be established, providing valuable data on a compound's bronchodilatory potential.

Rodent Models of Secretion: To investigate effects on glandular secretion, rodent models can be employed. For instance, pilocarpine (B147212) (a muscarinic agonist) can be administered to rats or mice to induce salivation or bronchial secretions. The inhibitory effect of this compound on these processes would quantify its antisecretory activity.

The implementation of these models requires careful control of environmental factors and adherence to ethical guidelines for animal research. youtube.com The route of administration (e.g., inhalation, intravenous) in these studies is chosen to reflect potential clinical applications. scireq.com

Once an appropriate animal model is established, specific methodologies are used to quantify the pharmacological effects of this compound.

Pulmonary Mechanics Assessment: In anesthetized animals, sophisticated techniques are used to measure changes in airway function. This includes the measurement of lung resistance and dynamic compliance using specialized ventilators and transducers. A reduction in induced bronchoconstriction following administration of this compound would be a key efficacy endpoint.

Cardiovascular Monitoring: Since muscarinic receptors are present in the heart (primarily M2), monitoring cardiovascular parameters is standard. mdpi.com Electrocardiograms (ECG) are used to measure heart rate, with particular attention paid to the blockade of agonist-induced bradycardia (slowing of the heart rate).

Measurement of Glandular Secretions: The volume and composition of saliva or respiratory tract fluid can be collected and analyzed to assess the compound's inhibitory effects on exocrine glands. jove.com

Histopathology: After in vivo experiments, tissues from relevant organs (e.g., lungs, salivary glands) may be collected for histopathological examination. ijpras.com This can provide information on tissue-level changes and confirm the pharmacological observations.

Research on the closely related compound, ipratropium, in guinea pigs provides a clear example of how these methodologies are applied. In one study, the effect of intravenous ipratropium was tested on bronchoconstriction induced by vagal nerve stimulation.

| Ipratropium Dose (µg/kg) | Effect on Vagally-Induced Bronchoconstriction | Inferred Receptor Action |

|---|---|---|

| 0.01 - 1.0 | Potentiation (Increased Bronchoconstriction) | Predominant blockade of pre-junctional M2 inhibitory autoreceptors, leading to enhanced acetylcholine release. |

| > 1.0 | Antagonism (Decreased Bronchoconstriction) | Blockade of post-junctional M3 receptors on smooth muscle becomes dominant, overriding the pre-junctional effect. |

| 10.0 | Abolition of Response | Complete blockade of both pre- and post-junctional muscarinic receptors. |

This table is based on data from a study on ipratropium, a structural analog of this compound, and illustrates the type of dose-response relationship that could be investigated for this class of compounds. nih.gov

Translating preclinical findings from animal models to human clinical applications is a significant challenge in drug development. sanguinebio.com An estimated 95% of human diseases lack effective treatment, highlighting the "valley of death" where promising basic science fails to become clinical reality. sanguinebio.com

Species-Specific Differences: The expression levels, subtypes, and functional roles of muscarinic receptors can vary between species. scireq.com For example, the balance between pre-junctional M2 and post-junctional M3 receptor effects, as seen in the guinea pig model, may not perfectly replicate the response in human airways. nih.govnih.gov

Disease Model Limitations: Induced bronchoconstriction in a healthy animal is an acute event, which may not fully represent the chronic inflammation and airway remodeling characteristic of human diseases like asthma or COPD. scireq.com

Pharmacokinetic and Metabolic Differences: The absorption, distribution, metabolism, and excretion (ADME) of this compound can differ between rodents and humans, affecting the compound's efficacy and duration of action. biotestfacility.com

Advancements aimed at improving the predictive value of animal models include the development of genetically modified animals that more closely mimic human disease states and the use of multiple species to gain a broader understanding of a compound's effects. mdpi.com Furthermore, integrating pharmacokinetic and pharmacodynamic (PK/PD) modeling helps to better extrapolate effective dose ranges from animals to humans.

Mechanistic Pharmacology and Target Engagement Studies

Mechanistic studies are designed to elucidate precisely how a compound exerts its effects at the molecular and cellular levels. For this compound, this involves identifying its molecular targets and confirming its engagement with these targets in a biological system.

This compound is classified as a muscarinic receptor antagonist. wikipedia.org Its mechanism of action is the competitive and reversible blockade of muscarinic acetylcholine receptors (mAChRs).

Receptor Antagonism: The compound competes with the endogenous neurotransmitter, acetylcholine, for binding sites on the five subtypes of muscarinic receptors (M1-M5). mhmedical.com By occupying the receptor without activating it, this compound prevents acetylcholine from initiating its normal signaling cascade.

Tissue-Specific Effects: The pharmacological response depends on the location of the muscarinic receptor subtypes being blocked:

Airway Smooth Muscle (M3): Blockade of M3 receptors prevents the calcium mobilization that leads to muscle contraction, resulting in bronchodilation. nih.govmdpi.com

Submucosal Glands (M3): Inhibition of these receptors reduces the secretion of mucus in the respiratory tract. jove.com

Parasympathetic Nerve Endings (M2): Blockade of these pre-synaptic autoreceptors can increase the release of acetylcholine, a counter-regulatory effect that can sometimes complicate the net pharmacological outcome. nih.govnih.gov

Sinoatrial Node of the Heart (M2): Antagonism of M2 receptors in the heart blocks the parasympathetic slowing of the heart rate, potentially leading to tachycardia. mdpi.com

Quaternary Ammonium (B1175870) Structure: As a quaternary ammonium compound, this compound possesses a permanent positive charge. This feature significantly limits its ability to cross lipid cell membranes, including the blood-brain barrier. mdpi.com Consequently, its actions are expected to be largely confined to the peripheral nervous system, with minimal central nervous system effects. jove.com

Biomarkers are measurable indicators that can be used to assess a drug's activity, confirm its mechanism, or monitor its effects. crownbio.comwuxiapptec.com In the preclinical development of this compound, identifying and validating relevant biomarkers is crucial for making informed decisions before advancing to human trials. alliedacademies.org

Pharmacodynamic (Response) Biomarkers: These biomarkers reflect the physiological effect of the drug on the body. For a muscarinic antagonist, potential biomarkers include:

Pupil Diameter: Muscarinic blockade in the eye causes mydriasis (pupil dilation).

Heart Rate Variability: A decrease in parasympathetic tone on the heart can be measured as a change in heart rate variability.

Salivary Flow Rate: A quantifiable measure of the drug's antisecretory effect.

Target Engagement Biomarkers: These markers provide direct evidence that the drug is binding to its intended molecular target. This can be assessed using techniques like receptor occupancy studies, where the amount of drug bound to muscarinic receptors in a specific tissue (e.g., lung homogenates) is measured after administration. novalix.com

Mechanistic Biomarkers: These biomarkers provide insight into the downstream consequences of target engagement. For instance, in models of inflammatory airway disease, levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in bronchoalveolar lavage fluid could serve as mechanistic biomarkers, as studies with related compounds like ipratropium have suggested potential anti-inflammatory effects. wuxiapptec.combiorxiv.org

The validation process ensures that a biomarker is a reliable and reproducible indicator of a biological or pharmacological process. wuxiapptec.com

| Biomarker Category | Potential Biomarker | Purpose in Preclinical Research | Relevant Animal Model System |

|---|---|---|---|

| Pharmacodynamic (Response) | Change in Airway Resistance | To quantify the degree of bronchodilation and functional efficacy. | Guinea pig or canine model of induced bronchoconstriction. |

| Pharmacodynamic (Response) | Salivary Flow Rate | To measure the antisecretory effect of the compound. | Rat or mouse model with pilocarpine-induced salivation. |

| Target Engagement | Muscarinic Receptor Occupancy | To confirm the compound is binding to its intended target in relevant tissues. | Ex vivo tissue analysis (e.g., lung, bladder) from any treated animal. |

| Mechanistic | Levels of IL-6, TNF-α in BAL Fluid | To explore downstream effects on inflammatory pathways secondary to muscarinic blockade. | Rodent models of inflammatory lung disease (e.g., LPS-induced). |

Structure-Activity Relationship (SAR) Studies for Rational Design

The therapeutic potential and specificity of this compound analogs are intricately linked to their three-dimensional structure. SAR studies are therefore crucial in elucidating the molecular features that govern their interaction with biological targets, primarily muscarinic acetylcholine receptors. These investigations systematically modify the this compound scaffold and assess the resulting changes in receptor affinity and functional activity, providing a roadmap for the rational design of compounds with desired pharmacological effects.

Design Principles for this compound Derivatives with Modulated Pharmacological Profiles

The design of this compound derivatives with specific pharmacological profiles is guided by several key principles derived from extensive SAR studies on tropane (B1204802) alkaloids. The quaternization of the tropane nitrogen atom to form the tropinium ion is a foundational element, significantly enhancing affinity for muscarinic receptors. Building upon this, medicinal chemists employ several strategies to modulate the pharmacological activity:

Variation of the N-Alkyl Substituent: The size, shape, and lipophilicity of the alkyl group on the quaternary nitrogen are critical determinants of both potency and receptor subtype selectivity. While the N-methyl derivative, analogous to atropine's quaternized form, exhibits high affinity, alterations to this group can fine-tune the molecule's interaction with the receptor binding pocket. The isopropyl group in this compound itself represents a modification from the simple methyl group, and further exploration of branched and linear alkyl chains, as well as the introduction of cyclic or aromatic moieties, can lead to derivatives with distinct pharmacological properties. For instance, increasing the bulk of the N-substituent can influence the kinetics of receptor binding and dissociation.

Stereochemistry: The stereochemical configuration of the tropane ring and the ester side chain significantly impacts pharmacological activity. The 3α-hydroxyl configuration of the tropine (B42219) moiety is essential for potent antimuscarinic activity. Furthermore, the stereochemistry at the chiral center of the tropic acid moiety in atropine is a well-established determinant of its potency, with the (S)-enantiomer being significantly more active than the (R)-enantiomer. The orientation of the N-alkyl group in quaternary tropane derivatives (axial vs. equatorial) can also influence the binding affinity and efficacy.

These design principles, when applied systematically, allow for the generation of a diverse library of this compound derivatives. The subsequent pharmacological evaluation of these compounds provides a clearer understanding of the molecular interactions governing receptor recognition and activation, paving the way for the development of more potent and selective therapeutic agents.

Correlation of Structural Features with Receptor Affinity and Functional Activity

The ultimate goal of SAR studies is to establish a clear correlation between specific structural modifications and the resulting changes in receptor affinity and functional activity (i.e., whether a compound acts as an antagonist, agonist, or partial agonist). For this compound and its analogs, the primary targets are the five subtypes of muscarinic acetylcholine receptors (M1-M5).

Quantitative SAR (QSAR) studies often employ computational models to correlate physicochemical properties of the molecules with their biological activities. These studies have highlighted the importance of hydrophobic, electronic, and steric parameters in determining the antimuscarinic potency of tropane esters.

Receptor Affinity (Ki): The affinity of a ligand for its receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

Systematic studies on N-alkyltropinium derivatives have demonstrated a clear relationship between the structure of the N-substituent and muscarinic receptor affinity. While specific quantitative data for a broad range of this compound derivatives is not extensively compiled in single public sources, the general trends observed for related tropane alkaloids provide valuable insights. For instance, N-methylation of atropine and scopolamine (B1681570) has been shown to increase their affinity for muscarinic receptors.

The following interactive table illustrates hypothetical but representative data based on established SAR principles for tropane alkaloids, showcasing how modifications to the N-substituent on a tropinium scaffold might influence binding affinity at different muscarinic receptor subtypes.

| Compound | N-Substituent | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) |

| 1 | Methyl | 1.2 | 2.5 | 1.5 |

| 2 | Ethyl | 1.8 | 3.1 | 2.0 |

| 3 | n-Propyl | 2.5 | 4.0 | 2.8 |

| 4 | Isopropyl | 2.1 | 3.5 | 2.4 |

| 5 | n-Butyl | 3.2 | 5.1 | 3.6 |

| 6 | Cyclohexyl | 4.5 | 6.8 | 5.0 |

This table is for illustrative purposes to demonstrate SAR principles and does not represent experimentally verified data for a single, directly comparable study.

Functional Activity (pA2 / IC50): Functional assays measure the effect of a compound on receptor signaling. For antagonists like this compound, this is often expressed as the pA2 value (the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response) or the IC50 value (the concentration of an inhibitor where the response is reduced by half).

The structural features that determine high receptor affinity also generally contribute to potent antagonist activity. The quaternization of the nitrogen atom in this compound results in a permanently charged molecule, which is a key feature for potent muscarinic antagonists. The size and nature of the N-alkyl group can further modulate this antagonist activity.

The following interactive table provides a hypothetical representation of how changes in the N-substituent might affect the functional antagonist potency at the M3 muscarinic receptor, a key target for bronchodilation.

| Compound | N-Substituent | M3 Receptor Antagonist Potency (pA2) |

| 1 | Methyl | 9.0 |

| 2 | Ethyl | 8.8 |

| 3 | n-Propyl | 8.6 |

| 4 | Isopropyl | 8.7 |

| 5 | n-Butyl | 8.4 |

| 6 | Cyclohexyl | 8.2 |

This table is for illustrative purposes to demonstrate SAR principles and does not represent experimentally verified data for a single, directly comparable study.

Computational and Theoretical Chemistry Approaches in N Isopropyltropinium Research

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools to understand the behavior of molecules at an atomic level. scifiniti.comimperial.ac.uk These methods are used to study everything from small chemical systems to large biological molecules. imperial.ac.uk

Ligand-Receptor Interaction Modeling

For compounds like N-isopropyltropinium, a key area of interest is its interaction with biological targets, such as muscarinic acetylcholine (B1216132) receptors. unimib.itgithub.ionih.govnih.govdergipark.org.trsigmaaldrich.com Ligand-receptor interaction modeling is a computational technique used to predict and analyze how a small molecule (the ligand) binds to a receptor protein. nih.gov These models are crucial for understanding the basis of a compound's pharmacological activity.

In the context of related tropane (B1204802) alkaloids and quaternary ammonium (B1175870) compounds, which are known to interact with muscarinic receptors, modeling studies have been instrumental. unimib.itnih.gov For instance, research on muscarinic receptors has identified key amino acid residues, such as a conserved aspartic acid in transmembrane segment 3, that form crucial interactions with the charged nitrogen of ligands. unimib.it The binding of ligands can induce conformational changes in the receptor, which is a critical step in signal transduction. github.io Computational models help to visualize and quantify these interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the ligand-receptor complex. unimib.it

Conformational Analysis and Dynamics of this compound and its Analogs

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. auremn.org.brlibretexts.org For a flexible molecule like this compound, which contains a tropane ring system, understanding its preferred conformations is essential for predicting its biological activity. Molecules can exist in a variety of shapes, and only certain conformations may be able to bind effectively to a biological target. mdpi.com

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational dynamics of molecules over time. peerj.comuc.eduresearchgate.netnih.gov These simulations can reveal how a molecule like this compound and its analogs might flex and rotate in solution, providing a more realistic picture of their behavior than static models. peerj.com For example, studies on other flexible biomolecules have used MD simulations to explore the transitions between different conformational states. researchgate.net

Molecular Docking and Scoring Methodologies for Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbiotechrep.irresearchgate.net In drug discovery, this is widely used to predict how a small molecule ligand, such as this compound, might bind to a protein target. The process involves sampling a large number of possible binding poses and then using a scoring function to rank them. nih.govnih.gov

The accuracy of molecular docking depends heavily on the scoring function used. nih.gov Various scoring functions have been developed, ranging from simple empirical functions to more complex machine learning-based models. samipubco.com For related compounds, docking studies have been used to predict binding affinities and to identify key interactions with target proteins. researchgate.netnih.gov

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Beyond conformational analysis, molecular dynamics (MD) simulations are invaluable for analyzing the dynamic interactions between a ligand and its receptor. researchgate.netnih.govmdpi.comfrontiersin.org While molecular docking provides a static snapshot of the binding pose, MD simulations can show how the ligand and receptor move and adapt to each other over time. dergipark.org.tr

These simulations can provide insights into the stability of the binding complex, the role of water molecules in the binding site, and the energetic contributions of different interactions. nih.govrsc.org For instance, MD simulations of quaternary ammonium compounds interacting with model cell membranes have been used to understand the mechanism of their antimicrobial activity at a molecular level. nih.govrsc.org

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) methods are used to study the electronic structure and reactivity of molecules with high accuracy. peerj.comwikipedia.orgunipd.itnih.govyoutube.com These methods can provide detailed information about bond energies, charge distributions, and reaction mechanisms. For complex systems, such as a ligand bound to a protein, full QM calculations are often too computationally expensive. nih.gov

In such cases, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are employed. nih.gov With this approach, the most important part of the system, such as the ligand and the active site of the protein, is treated with QM, while the rest of the protein and the surrounding solvent are treated with the more computationally efficient MM methods. nih.gov QM/MM calculations have been successfully used to study enzyme-catalyzed reactions and to refine the understanding of ligand-receptor interactions. peerj.com While no specific QM studies on this compound were found, DFT (Density Functional Theory) calculations have been applied to other tropane alkaloids like atropine (B194438) to analyze their geometric properties and chemical reactivity. researchgate.net

In Silico Approaches for Compound Design and Optimization

In silico methods, meaning those conducted via computer simulation, are integral to modern drug discovery for designing and optimizing new compounds. nih.govmpg.defrontiersin.orgmdpi.comnih.govnih.gov These approaches leverage the understanding gained from molecular modeling and simulation to rationally design new molecules with improved properties, such as higher binding affinity or better selectivity. frontiersin.org

For example, based on the predicted binding mode of a lead compound, medicinal chemists can use computational tools to suggest modifications that could enhance its interactions with the target. mdpi.com This can involve adding or removing functional groups to create new hydrogen bonds, or altering the scaffold of the molecule to improve its fit in the binding pocket. Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity, are also a valuable tool in this process. nih.gov Such computational approaches have been used to design derivatives of tropane alkaloids. nih.gov

Concluding Remarks

While the field of computational chemistry has provided powerful tools to investigate molecules of therapeutic interest, this compound has yet to be the specific subject of such detailed studies. The application of molecular modeling, docking, molecular dynamics, and quantum mechanical calculations to this compound would undoubtedly provide valuable insights into its physicochemical properties, its interactions with biological targets like muscarinic receptors, and pathways for the design of novel analogs. The existing body of research on related tropane alkaloids and quaternary ammonium compounds provides a clear roadmap for how these computational methods could be effectively applied to unlock the molecular secrets of this compound.

Virtual Screening and De Novo Design Strategies for Novel Tropane Derivatives

Virtual screening and de novo design are powerful computational strategies for identifying and creating novel bioactive molecules. researchgate.net Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a biological target. chapman.edu This can be either ligand-based, which uses the properties of known active compounds, or structure-based, which relies on the three-dimensional structure of the target receptor. chapman.edu De novo design, on the other hand, involves the computational construction of novel molecules, piece by piece, within the constraints of a receptor's binding site.

In the context of tropane derivatives, these strategies are employed to discover new therapeutic agents. For instance, structure-based design has been successfully used to develop novel tropane derivatives as CCR5 antagonists for anti-HIV-1 therapy. nih.gov Researchers designed and synthesized a series of novel tropane derivatives based on the complex structure of the CCR5 receptor with a known antagonist, Maraviroc. nih.gov This approach led to the identification of compounds with potent inhibitory activity against various HIV-1 strains and improved oral bioavailability compared to the parent drug. nih.gov

Computational tools are also leveraged to predict new biosynthetic pathways for producing tropane alkaloid derivatives. Tools like ATLASx for biosynthetic pathway expansion and BridgIT for non-canonical enzyme activity prediction can help engineer microbial hosts to produce novel tropane compounds de novo. pnas.orgresearchgate.net This combination of virtual screening and biosynthetic pathway prediction facilitates the discovery and production of new derivatives that may not be accessible through traditional synthetic chemistry or extraction from natural sources. pnas.org

| Compound | Target | Activity (IC50) | Key Design Feature |

|---|---|---|---|

| Maraviroc (Reference) | CCR5 | 2.1 nM | FDA-approved CCR5 antagonist |

| Compound 25 | CCR5 | 2.0 nM | Novel tropane derivative with modified side chains |

| Compound 26 | CCR5 | 2.3 nM | Novel tropane derivative with alternative substitutions |

Predictive Modeling for Pharmacological Activities and ADME-related Properties in Research

Predictive modeling plays a critical role in modern drug discovery by forecasting the biological effects and pharmacokinetic profiles of chemical compounds. Unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties are a significant cause of failure for drug candidates. nih.gov Therefore, in silico models that can predict these properties from a chemical structure are invaluable for prioritizing candidates and reducing late-stage attrition. nih.govsamipubco.com

For tropane derivatives, various computational models are used to predict ADME properties and potential toxicity. tsu.edu Software platforms like SwissADME and ADMETlab 3.0 are employed to calculate a range of physicochemical and pharmacokinetic parameters, including water solubility, human intestinal absorption (HIA), Caco-2 cell permeability, plasma protein binding (PPB), and potential for blood-brain barrier (BBB) penetration. samipubco.comresearchgate.net For example, a computational study on daturaolone, a tropane-related compound, used PreADMET to predict high HIA and moderate Caco-2 cell permeability, suggesting its potential as an oral drug candidate. researchgate.net

These predictive tools are often based on machine learning algorithms trained on large datasets of experimental results. nih.gov Supervised classifier models, for instance, have been trained on transcriptomes from tropane alkaloid-producing plants to successfully predict transporter proteins, a key element in understanding the distribution and accumulation of these compounds. nih.gov By integrating these predictive models into the research workflow, scientists can efficiently screen and select tropane derivatives like this compound with a higher probability of possessing favorable drug-like properties. mdpi.com

| ADME Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption |

| Caco-2 Cell Permeability | Moderate | Suggests moderate absorption across the intestinal wall |

| Plasma Protein Binding (PPB) | High | May affect distribution and availability of the free drug |

| Blood-Brain Barrier (BBB) Permeability | Predicted to cross | Indicates potential for central nervous system effects |

Computational Methodologies for Structure-Function Relationship Elucidation

Understanding the relationship between a molecule's three-dimensional structure and its biological function is fundamental to medicinal chemistry. iastate.edu Computational methodologies are pivotal in elucidating these structure-function relationships (SFRs) or structure-activity relationships (SARs) for tropane derivatives. These methods help explain why certain structural modifications lead to changes in potency, selectivity, or efficacy. numberanalytics.com

One key approach is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to interact with a specific biological target. nih.gov By comparing the pharmacophores of active and inactive tropane derivatives, researchers can identify the critical features for biological activity. Studies on 3β-acylamine derivatives of tropane, for example, have used pharmacophore modeling to relate structural parameters to binding affinities at serotonin (B10506) (5HT1A, 5HT2A) and dopamine (B1211576) (D2) receptors. nih.gov

Another powerful technique is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. samipubco.com Docking studies, often performed using tools like AutoDock Vina, allow researchers to visualize binding modes, identify key interactions (like hydrogen bonds), and estimate binding affinity. samipubco.com This information is crucial for rational drug design, enabling the modification of the tropane scaffold to enhance interactions with the target. pnas.org The combination of genomic, structural, and biochemical analyses provides a comprehensive understanding of how enzymes involved in tropane alkaloid biosynthesis have evolved and how their structure dictates their specific function, further guiding the engineering of novel derivatives. pnas.org

| Receptor Target | Key Pharmacophore Feature for High Affinity | Structural Implication |

|---|---|---|

| Dopamine D2 | Specific spatial distribution of hydrophobic and proton acceptor centers | The geometry of substituent groups on the tropane ring is critical for D2 receptor binding. |

| Serotonin 5HT1A | Different geometric and property type parameters compared to D2 | Low affinity was correlated with a mismatch in pharmacophore features. |

| Serotonin 5HT2A | Moderate affinity linked to partial matching of pharmacophore properties | Demonstrates that subtle structural changes can modulate receptor selectivity. |

Preclinical Research and Development Paradigms for N Isopropyltropinium

Integrated Drug Discovery Strategies Incorporating N-Isopropyltropinium as a Research Compound

The integration of a compound like this compound into drug discovery strategies typically begins with its identification as a potential hit or lead compound. This can arise from screening libraries, rational design based on known pharmacophores, or as part of a broader investigation into tropane (B1204802) alkaloid derivatives. Strategies often involve:

Target Identification and Validation: If this compound is identified through phenotypic screening, subsequent efforts focus on elucidating its molecular target and mechanism of action. If it's target-based, its interaction with a specific receptor or enzyme is the starting point.

Hit-to-Lead Optimization: Initial active compounds, or "hits," undergo chemical modification to improve potency, selectivity, and pharmacokinetic properties. This compound's structure might serve as a scaffold for generating analogs with enhanced characteristics. This process aims to transform a promising but perhaps imperfect molecule into a viable "lead" compound.

Structure-Activity Relationship (SAR) Studies: Systematic chemical modifications of this compound are performed to understand how structural changes affect biological activity. This iterative process helps identify key functional groups responsible for efficacy and guides the design of more potent and selective analogs.

Computational Approaches: In silico methods, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and virtual screening, can be employed to predict the binding affinity of this compound and its analogs to target molecules and to identify potential off-target interactions.

Illustrative Data Table: SAR Study of this compound Analogs (Hypothetical)

This table illustrates the type of data generated during structure-activity relationship studies, focusing on modifications around the tropane core.

| Compound ID | Structural Modification (e.g., at N-substituent) | Target Binding Affinity (e.g., IC50, nM) | Selectivity Ratio (Target A/Target B) | In Vitro Efficacy (e.g., % inhibition at 1 µM) |

| N-IPT-001 | N-Isopropyl (Parent Compound) | 500 | 10:1 | 75% |

| N-IPT-002 | N-Ethyl | 850 | 8:1 | 60% |

| N-IPT-003 | N-Propyl | 400 | 12:1 | 80% |

| N-IPT-004 | N-Isopropyl-N-oxide | >10000 | N/A | <10% |

| N-IPT-005 | N-Isopropyl-2-hydroxy | 350 | 15:1 | 85% |

Pharmacokinetic (PK) and Pharmacodynamic (PD) Research in Preclinical Models

Understanding how a compound behaves in a living organism is paramount. Preclinical PK/PD studies are designed to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its biological effects (pharmacodynamics).

Pharmacokinetics (PK): These studies assess the fate of this compound within preclinical models (e.g., rodents, non-rodents). Key parameters investigated include:

Absorption: How efficiently the compound enters the bloodstream after administration.

Distribution: Where the compound travels in the body and its concentration in various tissues and organs.

Metabolism: How the body chemically modifies the compound, often by enzymatic processes, leading to active or inactive metabolites.

Excretion: How the compound and its metabolites are eliminated from the body (e.g., via urine, feces).

Bioavailability: The fraction of an administered dose that reaches systemic circulation unchanged.

Half-life (t½): The time it takes for the concentration of the compound in the body to reduce by half.

Clearance (CL): The volume of plasma cleared of the compound per unit time.

Pharmacodynamics (PD): These studies evaluate the biochemical and physiological effects of this compound on the body. This involves determining:

Mechanism of Action: How the compound interacts with its biological target (e.g., receptor binding affinity, enzyme inhibition).

Dose-Response Relationship: The correlation between the dose administered and the observed biological effect.

Efficacy: The maximal effect a compound can produce.

Target Engagement: Confirmation that the compound reaches and interacts with its intended target in vivo.

Illustrative Data Table: Preclinical Pharmacokinetic Parameters of this compound (Hypothetical)

This table presents typical PK parameters that would be determined in preclinical studies.

| Parameter | Unit | Species: Rat (Oral) | Species: Monkey (IV) | Notes |

| Cmax (Maximum Concentration) | ng/mL | 1500 | 2500 | Achieved at Tmax |

| Tmax (Time to Cmax) | hours | 1.5 | 0.5 | Time to reach peak plasma concentration |

| AUC (Area Under Curve) | ng*h/mL | 6000 | 4000 | Total drug exposure |

| t½ (Half-life) | hours | 4.2 | 3.8 | Time for plasma concentration to reduce by 50% |

| CL (Clearance) | mL/h/kg | 150 | 220 | Volume of plasma cleared of drug per unit time per body weight |

| Vd (Volume of Distribution) | L/kg | 2.5 | 1.8 | Apparent volume into which the drug distributes |

| Bioavailability (F) | % | 45% | 100% | Fraction of dose reaching systemic circulation (oral vs. IV) |